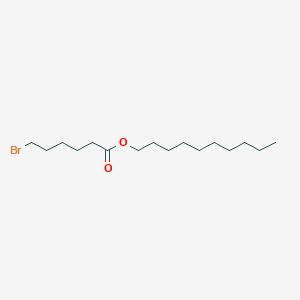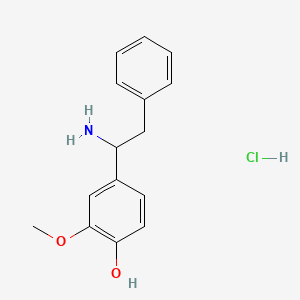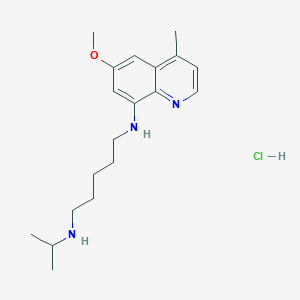![molecular formula C13H12N4O B14013338 2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide CAS No. 59255-02-6](/img/structure/B14013338.png)
2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anilinodiazenylbenzamide is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings The structure of 2-anilinodiazenylbenzamide consists of a benzamide moiety attached to an anilinodiazenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilinodiazenylbenzamide typically involves the diazotization of aniline followed by coupling with benzamide. The process begins with the formation of a diazonium salt from aniline using nitrous acid. This diazonium salt is then reacted with benzamide under controlled conditions to yield 2-anilinodiazenylbenzamide. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of 2-anilinodiazenylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Anilinodiazenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrobenzamides and nitroanilines.
Reduction: Aniline and benzamide derivatives.
Substitution: Halogenated and sulfonated derivatives of 2-anilinodiazenylbenzamide.
Applications De Recherche Scientifique
2-Anilinodiazenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties. .
Industry: Utilized in the production of azo dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-anilinodiazenylbenzamide involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form active amines, which can interact with cellular targets. The molecular targets include enzymes and receptors involved in cellular signaling pathways. The exact pathways and targets vary depending on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzamide: A related compound with similar structural features but lacks the azo group.
Benzimidazole: Shares the benzamide moiety but has a different heterocyclic structure.
Azo Dyes: A broad class of compounds with similar azo linkages but varying aromatic substituents.
Uniqueness
2-Anilinodiazenylbenzamide is unique due to its specific combination of the azo group and benzamide moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59255-02-6 |
|---|---|
Formule moléculaire |
C13H12N4O |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-(anilinodiazenyl)benzamide |
InChI |
InChI=1S/C13H12N4O/c14-13(18)11-8-4-5-9-12(11)16-17-15-10-6-2-1-3-7-10/h1-9H,(H2,14,18)(H,15,16) |
Clé InChI |
MGOSUKGAJKIVHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN=NC2=CC=CC=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




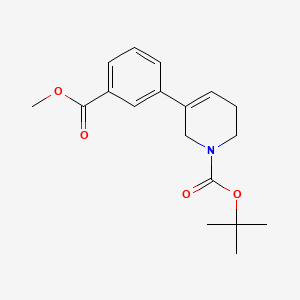
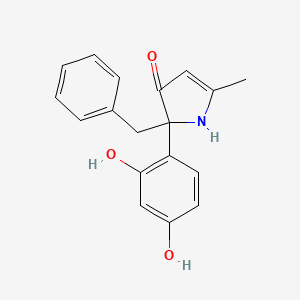

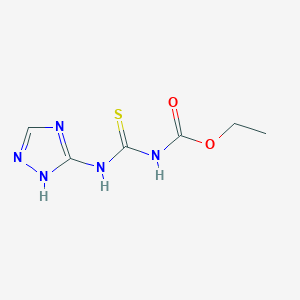


methanone](/img/structure/B14013331.png)
![2-{4-[(2,4-Diamino-quinazolin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B14013336.png)
